![molecular formula C12H15N B13326718 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene](/img/structure/B13326718.png)
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azatricyclo[7400,2,5]trideca-1(13),9,11-triene is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C12H15N, and it has a molecular weight of 173.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the tricyclic core. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted tricyclic compounds .
Scientific Research Applications
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Azatricyclo[7.3.1.0,5,13]trideca-1(12),5(13),6,8,10-pentaen-2-one: This compound has a similar tricyclic structure but differs in its functional groups and chemical properties.
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-trien-4-one: Another similar compound with a different functional group at the 4-position.
Uniqueness
3-Azatricyclo[7.4.0.0,2,5]trideca-1(13),9,11-triene is unique due to its specific tricyclic structure and the presence of an azatricyclic core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-triene |
InChI |
InChI=1S/C12H15N/c1-2-7-11-9(4-1)5-3-6-10-8-13-12(10)11/h1-2,4,7,10,12-13H,3,5-6,8H2 |
InChI Key |
IJGWUHZLQYFTIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC2C3=CC=CC=C3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



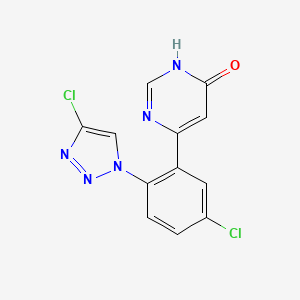
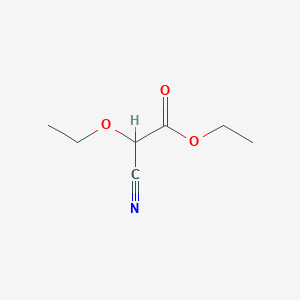
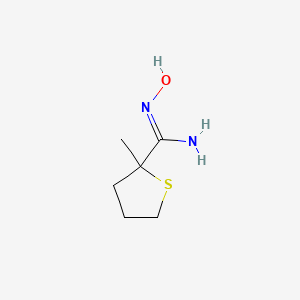
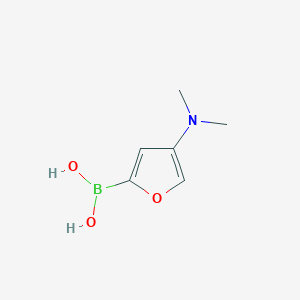
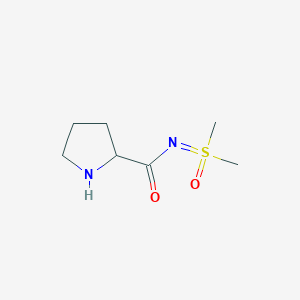
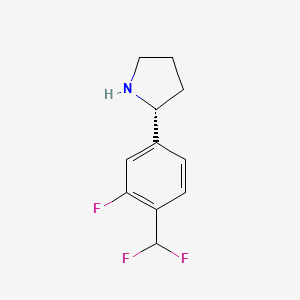
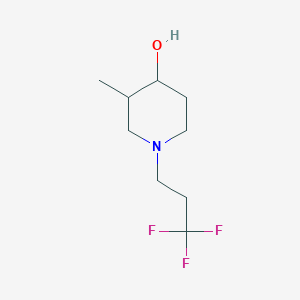
![5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13326689.png)

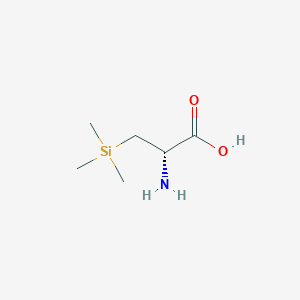
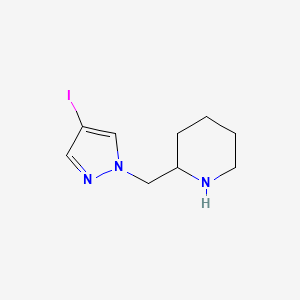
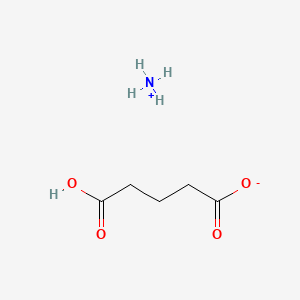
![tert-Butyl 3-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13326724.png)
